molecular formula C18H28N2O3S B6104542 1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

Cat. No.: B6104542
M. Wt: 352.5 g/mol
InChI Key: LKFNWGQFEAIZDD-UHFFFAOYSA-N
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Description

1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound that features a unique combination of oxazinan and thiomorpholin groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves the cyclization of amino acid-derived diazoketones via silica-supported HClO4 catalysis . This method is operationally simple and environmentally friendly, offering high yields under mild reaction conditions. Another approach involves the conversion of CO2 into 1,3-oxazinan-2-ones using aminopropanol and alkynol as substrates, catalyzed by a three-dimensional copper-organic framework .

Industrial Production Methods

Industrial production methods for this compound are still under development, focusing on optimizing the reaction conditions to achieve higher yields and purity. The use of metal-organic frameworks and eco-friendly catalysts is being explored to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazinan and thiomorpholin moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to its combination of oxazinan and thiomorpholin groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-(oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c21-17(14-19-8-11-24-12-9-19)15-22-18-6-2-1-5-16(18)13-20-7-3-4-10-23-20/h1-2,5-6,17,21H,3-4,7-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFNWGQFEAIZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CC2=CC=CC=C2OCC(CN3CCSCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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